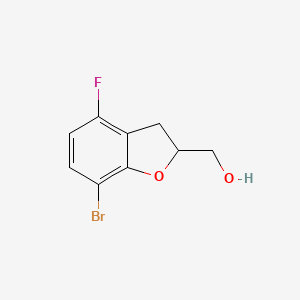

(+/-)-(7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol

Numéro de catalogue B8489771

Poids moléculaire: 247.06 g/mol

Clé InChI: LURFFZLWXJEENW-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07435837B2

Procedure details

Treatment of 2-allyl-6-bromo-3-fluorophenol (9.01 g, 0.039 mol) with 3-chloroperoxybenzoic acid (77%, 13.46 g, 0.06 mol) followed by potassium carbonate (13.82 g, 0.10 mol) generally according to the reaction procedure described for Intermediate 9 gave 6.71 g (70%) of (±)-(7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol as a white solid. Rf=0.20 (silica, ethyl acetate:hexanes 1:4); mp 40-43° C.; Anal. calcd. for C9H8BrFO2.0.2H2O: C, 43.13; H, 3.38. Found: C, 42.94; H, 3.15.

[Compound]

Name

Intermediate 9

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([Br:11])[C:5]=1[OH:12])[CH:2]=[CH2:3].ClC1C=C(C=CC=1)C(OO)=[O:18].C(=O)([O-])[O-].[K+].[K+]>>[Br:11][C:6]1[C:5]2[O:12][CH:2]([CH2:3][OH:18])[CH2:1][C:4]=2[C:9]([F:10])=[CH:8][CH:7]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.01 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)C1=C(C(=CC=C1F)Br)O

|

Step Two

|

Name

|

|

|

Quantity

|

13.46 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)OO)C=CC1

|

Step Three

|

Name

|

|

|

Quantity

|

13.82 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Four

[Compound]

|

Name

|

Intermediate 9

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

generally according to the reaction procedure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=C(C=2CC(OC21)CO)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.71 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |